molecular formula C4H5N3 B068212 2-Aminopyrimidine CAS No. 176773-05-0

2-Aminopyrimidine

Cat. No.: B068212
CAS No.: 176773-05-0
M. Wt: 95.1 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidin-2-amine is an aminopyrimidine carrying an amino group at position 2.

Scientific Research Applications

  • Chemical Synthesis of Biomolecules 2-Aminopyrimidine derivatives are key intermediates in the chemical synthesis of biomolecules. They are important pharmacophores, contributing to the biological properties of their derivatives and are used in the synthesis of modern pharmaceuticals (Koroleva, Gusak, & Ignatovich, 2010).

  • Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) Certain this compound derivatives have been synthesized as highly selective inhibitors of FGFR4, a receptor implicated in various types of cancer, including breast cancer (Mo et al., 2017).

  • Development of Antiviral and Antileukemic Agents Research has identified 2-aminopyrimidin-4(3H)-one and its derivatives as promising bases for designing antiviral and antileukemic drugs, as well as treatments for hyperuricemia, neurodegenerative disorders, and some cancers (Erkin, Krutikov, & Garabadzhiu, 2021).

  • Antitrypanosomal and Antiplasmodial Activities New this compound derivatives exhibit significant antitrypanosomal and antiplasmodial activities, showing potential as treatments for sleeping sickness and malaria (Hoffelner et al., 2020).

  • Use as Systemic Fungicides 2-Aminopyrimidines are used as systemic fungicides, particularly effective against powdery mildews. These compounds target specific enzymes in the mildew and have a relatively low toxicity to mammals (Hollomon, 2003).

  • Antibacterial Activities Novel organophosphorus aminopyrimidines have been developed as DNA-targeting membrane active inhibitors with significant antibacterial activities, especially against drug-resistant strains like MRSA (Li et al., 2018).

  • Biofilm Modulation Substituted this compound derivatives can modulate bacterial biofilm formation, showing greater activity against Gram-positive strains. They also enhance the effectiveness of conventional antibiotics against resistant strains (Lindsey et al., 2012).

  • Antiplatelet Aggregation Activity Certain this compound derivatives have been synthesized and found to possess antiplatelet aggregation activities, potentially useful in preventing blood clots (Esfahanizadeh et al., 2015).

  • Inhibition of CDK1 and CDK2 New this compound derivatives have been synthesized as potential antitumor compounds, showing potent inhibitory activity against CDK1 and CDK2, enzymes involved in cell cycle regulation (Lee, Kim, & Jeong, 2011).

  • Corrosion Inhibition Aminopyrimidine derivatives have been studied for their role in inhibiting the corrosion of steel, providing insights into the development of more effective corrosion inhibitors (Masoud et al., 2010).

Properties

IUPAC Name

pyrimidin-2-amine
Source PubChem
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
Source PubChem
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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CAS No.

109-12-6
Record name 2-Aminopyrimidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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